REACTION_CXSMILES
|
[N+:1](C1C=CC=CC=1N=NC1C=C(C)C=CC=1O)([O-:3])=[O:2].[OH-:20].[Na+].[CH:22]1[C:34]2[C:33](=O)[C:32]3[C:27](=CC=C[CH:31]=3)[C:26]=2C=CC=1.C(=O)C.[N:39]([C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)=[N:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.[CH3:53]O>O>[N+:1]([C:52]1[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=1[N:39]=[N:40][C:41]1[CH:46]=[C:45]([C:32]([CH2:33][C:34]([CH3:26])([CH3:22])[CH3:53])([CH3:31])[CH3:27])[CH:44]=[CH:43][C:42]=1[OH:20])([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C)O
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |